molecular formula C12H16ClNO2 B14773749 N-(4-Chloro-3-methoxyphenyl)tetrahydro-2H-pyran-4-amine

N-(4-Chloro-3-methoxyphenyl)tetrahydro-2H-pyran-4-amine

Cat. No.: B14773749
M. Wt: 241.71 g/mol
InChI Key: QFROJYVFYSKEDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chloro-3-methoxyphenyl)tetrahydro-2H-pyran-4-amine is a chemical compound that belongs to the class of tetrahydropyran derivatives. This compound is characterized by the presence of a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom, and an amine group attached to the ring. The compound also features a 4-chloro-3-methoxyphenyl group, which adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-3-methoxyphenyl)tetrahydro-2H-pyran-4-amine typically involves the reaction of 4-chloro-3-methoxyaniline with tetrahydro-2H-pyran-4-one under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process. The compound is typically purified through crystallization or chromatography techniques to obtain the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-3-methoxyphenyl)tetrahydro-2H-pyran-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

N-(4-Chloro-3-methoxyphenyl)tetrahydro-2H-pyran-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Chloro-3-methoxyphenyl)tetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Chloro-3-methoxyphenyl)tetrahydro-2H-pyran-4-amine is unique due to the presence of the 4-chloro-3-methoxyphenyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

N-(4-chloro-3-methoxyphenyl)oxan-4-amine

InChI

InChI=1S/C12H16ClNO2/c1-15-12-8-10(2-3-11(12)13)14-9-4-6-16-7-5-9/h2-3,8-9,14H,4-7H2,1H3

InChI Key

QFROJYVFYSKEDS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)NC2CCOCC2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.